molecular formula C5H12N2O2 B1589680 2-(Dimethylamino)-N-hydroxy-N-methylacetamide CAS No. 65753-93-7

2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Cat. No.: B1589680
CAS No.: 65753-93-7
M. Wt: 132.16 g/mol
InChI Key: SEKVYKWEEZWQBZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .


Synthesis Analysis

Poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising polymer with very interesting properties. The thermal degradation process of PDMAEMA was investigated .


Molecular Structure Analysis

The structure of the NHS-BlocBuilder was confirmed by 1 H NMR (400 MHz, CDCl 3, δ, ppm): 1.1–1.4 (24H), 1.6–1.9 (6H), 2.7–2.9 (4H), 3.2–3.4 (1H), 3.9–4.4 (4H) .


Physical and Chemical Properties Analysis

The thermal properties of PDMAEMA were investigated . The thermal degradation process has a two-stage character. The limit temperature for the first decomposition step was about 390°C, after which the second stage of sample decomposition began .

Scientific Research Applications

Erythroleukemic Differentiation Inducers

Compounds structurally related to hexamethylenebisacetamide, which may share functional similarities with 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, have been investigated for their ability to induce erythroid differentiation in murine erythroleukemia cells. Effective inducers possess both hydrophilic and hydrophobic portions, as well as a planar portion, and are Lewis bases with a free electron pair available for hydrogen bonding. The optimal activity requires a flexible polymethylene chain of 5 to 6 carbon atoms in length (Reuben et al., 1978).

Alzheimer's Disease Imaging

The hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile ([18F]FDDNP) has been used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This study underscores the potential of structurally related compounds in diagnostic imaging of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Anthelminthic Applications

A new chemical class, represented by N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), has shown interesting anthelminthic spectrum against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs. This highlights the therapeutic potential of novel amide compounds in veterinary medicine (Wollweber et al., 1979).

Synthesis and Antifungal Activity

The synthesis of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides from α-hydroxyacetamide, using CH3I as the methylating agent, has been explored. These compounds exhibit moderate antifungal activity, demonstrating the potential of N-methylacetamide derivatives in developing new antifungal agents (Yang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-N-hydroxy-N-methylacetamide may interact with similar targets, potentially influencing neurological pathways.

Mode of Action

It’s known that similar compounds can interact with their targets to induce changes in cellular function . For instance, Deanol is known to interact with neurological pathways, potentially influencing cognitive function .

Biochemical Pathways

For instance, Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia, suggesting that it may influence neurological pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, 17-demethoxy 17- [ [ (2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied for its plasma pharmacokinetics .

Result of Action

For instance, partially quaternized poly (2- (dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers have been shown to have antimicrobial action, disrupting the outer membrane of bacterial cells to release their periplasmic proteins .

Action Environment

Similar compounds have been shown to be responsive to changes in ph and temperature . For instance, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to exhibit responses to changes in pH and temperature .

Safety and Hazards

The safety data sheet for 2-(Dimethylamino)ethyl acrylate indicates that it is a flammable liquid and vapor, harmful if swallowed, fatal if inhaled, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction .

Future Directions

Polydopamine (PDA), as a mussel-inspired material, exhibits numerous favorable performance characteristics, such as a simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties, showing great potential in the biomedical field .

Properties

IUPAC Name

2-(dimethylamino)-N-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKVYKWEEZWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452888
Record name N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65753-93-7
Record name N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 131 g of sodium hydroxide dissolved in 400 ml of water, 400 ml of an aqueous solution containing 273 g of N-methylhydroxylamine hydrochloride was added, with ice-cooling. Subsequently, 384 g of N,N-dimethylglycine methyl ester was added thereto. The resultant reaction mixture was stirred at room temperature for 3 days. The results of gas chromatography demonstrated a rate of residual raw materials: 2.3%, a rate of formation of N-methyl-α-dimethylaminoacetohydroxamic acid: 51.5%, and a rate of secondary production of N,N-dimethylglycine: 45.1%. After a large portion of the solvent was distilled off under a reduced pressure, chloroform and then anhydrous magnesium sulfate were added to the residue; thereafter, they were fully shaked, followed by filtration, to remove insoluble substances. After the resultant filtrate was concentrated, the residue was recrystallized from aceton/methanol (50/1), to give 186 g of crystals. As a result of analysis of the crystals using gas chromatography and 1H-NMR, it was found that each several percents of each of N,N-dimethylglycine and N-methylhydroxylamine were mixed therein, and therefore the crystals were dissolved again in 3 liters of chloroform, to remove insoluble substances by filtration. After the filtrate was concentrated, the residue was recrystallized from aceton/methanol (12/1), to give 111 g (yield 25.6%) of pure N-methyl-α-dimethylaminoacetohydroxamic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-Methyl-2-dimethylaminoacetohydroxamic acid useful in organic synthesis?

A1: N-Methyl-2-dimethylaminoacetohydroxamic acid demonstrates promising utility as a reagent for cleaving active esters. [, , ] This characteristic is particularly useful in organic synthesis, especially in peptide synthesis where selective deprotection is crucial. Notably, it exhibits this activity under neutral conditions, offering an advantage over methods requiring harsh acidic or basic environments that could potentially harm sensitive functional groups within the target molecule. []

Q2: Are there any applications of N-Methyl-2-dimethylaminoacetohydroxamic acid beyond its use as a reagent in solution?

A2: Yes, researchers have explored immobilizing N-Methyl-2-dimethylaminoacetohydroxamic acid onto polymer beads. [] This modification transforms the reagent into a heterogeneous catalyst, offering several benefits over its solution-phase counterpart. These advantages include ease of separation from the reaction mixture, potential for recyclability, and suitability for continuous flow processes. This development highlights the versatility of N-Methyl-2-dimethylaminoacetohydroxamic acid and its potential for broader applications in organic synthesis.

Q3: The research mentions "photographically useful compounds." How does N-Methyl-2-dimethylaminoacetohydroxamic acid relate to photography?

A3: While N-Methyl-2-dimethylaminoacetohydroxamic acid itself is not directly involved in photography, its development stemmed from research focused on creating novel photographic materials. [] The researchers were exploring various organic reactions, including those involving N-Methyl-2-dimethylaminoacetohydroxamic acid, in the pursuit of compounds with desirable properties for photographic applications. This context highlights how scientific discoveries often emerge unexpectedly while investigating seemingly unrelated research avenues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.